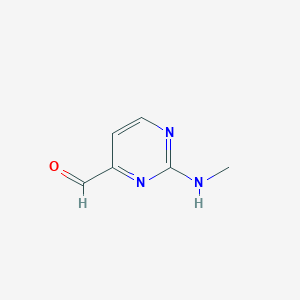

2-(Methylamino)pyrimidine-4-carbaldehyde

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-(Methylamino)pyrimidine-4-carbaldehyde has been explored in various studies. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Molecular Structure Analysis

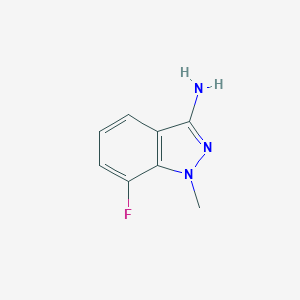

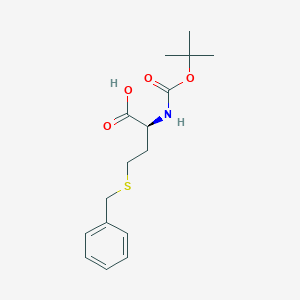

The molecular structure of 2-(Methylamino)pyrimidine-4-carbaldehyde can be represented by the formula C6H7N3O . The InChI code for this compound is InChI=1S/C6H7N3O/c1-8-6-8-2-5(4-10)3-9-6/h2-4H,1H3, (H,7,8,9) .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

- Recyclization reactions of 1-alkylpyrimidinium salts explored the formation of derivatives, including the methylimine of 2-amino-4-hydroxy-6-methylamino-5-phenylpyridine-3-carbaldehyde through reactions with alcoholic methylamine (Vardanyan et al., 2011).

- A study on transformations involving enamines focused on the synthesis of condensed azines from 4,6-dichloropyrimidine-5-carbaldehyde and related compounds, leading to pyrido[2,3-d]pyrimidine derivatives (Bakulina et al., 2014).

- Research on heterocyclic beta-enaminoester showed the synthesis of novel PyrimidinoPyrimidine derivatives, emphasizing antimicrobial applications (Abu-Melha, 2014).

Biological Applications and Antimicrobial Activity

- Studies on pyrimidine derivatives have revealed their utility in medicinal chemistry, including antimicrobial activity. For instance, 6-methyl-4-(3-phenyl-pyridin-4-ylmethanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide derivatives showed promising results in this area (Rathod & Solanki, 2018).

Advanced Materials and Catalysis

- The development of nanoparticles of manganese oxides as efficient catalysts for the synthesis of pyrano[2,3-d]pyrimidine derivatives highlighted their role in promoting eco-friendly and economical synthetic routes. These compounds also exhibited potent protease inhibitor activity (Shehab & El-Shwiniy, 2018).

Miscellaneous Applications

- The synthesis of 5-Deazaflavine derivatives via microwave-assisted intramolecular cyclization of N4-substituted-2,4-diamino-6-chloro-pyrimidine-5-carbaldehydes showcased the utility of microwave irradiation in enhancing the efficiency of chemical reactions (Trilleras et al., 2010).

Propiedades

IUPAC Name |

2-(methylamino)pyrimidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-7-6-8-3-2-5(4-10)9-6/h2-4H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTHYMOKILRDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621402 | |

| Record name | 2-(Methylamino)pyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylamino)pyrimidine-4-carbaldehyde | |

CAS RN |

180869-39-0 | |

| Record name | 2-(Methylamino)-4-pyrimidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180869-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylamino)pyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

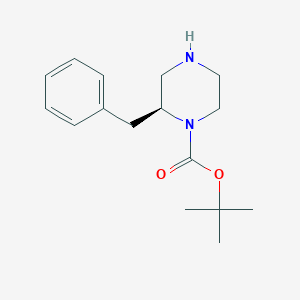

![tert-Butyl [4,4'-bipiperidine]-1-carboxylate](/img/structure/B112094.png)